molecular formula C6H3Br3O3 B1329731 2,4,6-Tribromobenzene-1,3,5-triol CAS No. 3354-82-3

2,4,6-Tribromobenzene-1,3,5-triol

Cat. No.: B1329731
CAS No.: 3354-82-3
M. Wt: 362.8 g/mol
InChI Key: FVXWNUUQRAHIRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromobenzene-1,3,5-triol is typically synthesized through the bromination of phloroglucinol (1,3,5-benzenetriol). The reaction involves the use of bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:

C6H3(OH)3+3Br2C6H3Br3(OH)3+3HBrC_6H_3(OH)_3 + 3Br_2 \rightarrow C_6H_3Br_3(OH)_3 + 3HBr C6​H3​(OH)3​+3Br2​→C6​H3​Br3​(OH)3​+3HBr

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination of phloroglucinol using bromine or other brominating agents. The process is carried out in reactors with efficient mixing and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromobenzene-1,3,5-triol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydroxybenzene derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of tribromoquinone.

    Reduction: Formation of hydroxybenzene derivatives.

Mechanism of Action

The mechanism of action of 2,4,6-tribromobenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    2,4,6-Trichlorobenzene-1,3,5-triol: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Trifluorobenzene-1,3,5-triol: Similar structure but with fluorine atoms instead of bromine.

    Phloroglucinol (1,3,5-benzenetriol): The parent compound without halogen substitution.

Uniqueness: 2,4,6-Tribromobenzene-1,3,5-triol is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated and fluorinated analogs. The bromine atoms increase the compound’s molecular weight and influence its reactivity and solubility .

Properties

IUPAC Name

2,4,6-tribromobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXWNUUQRAHIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187199
Record name 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3354-82-3
Record name Phloroglucinol, 2,4,6-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phloroglucinol, tribromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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